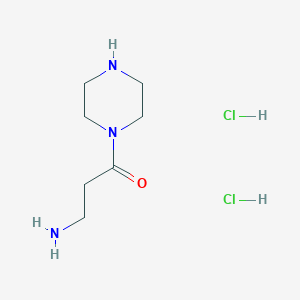

3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride

描述

属性

IUPAC Name |

3-amino-1-piperazin-1-ylpropan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.2ClH/c8-2-1-7(11)10-5-3-9-4-6-10;;/h9H,1-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITWUKQLHRESKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Piperazine Core

The piperazine ring is typically synthesized by nucleophilic substitution reactions involving ethylenediamine and suitable dihalides such as 1,2-dichloroethane under basic conditions. This step forms the saturated six-membered heterocyclic ring essential for subsequent functionalization.

Introduction of the Propanone and Amino Groups

One common synthetic approach to 3-Amino-1-(piperazin-1-yl)propan-1-one involves the reaction of 1-piperazinecarboxaldehyde with ammonia and a reducing agent in alcoholic solvents (ethanol or methanol). This reaction proceeds under mild conditions, typically at room temperature or with gentle reflux, to form the target compound with good yield.

An alternative method employs aminomethylation or Mannich-type reactions, where substituted piperazine derivatives react with formaldehyde and primary amines to introduce the amino and ketone functionalities.

Industrial Scale Synthesis

Industrial production often utilizes continuous flow reactors to ensure consistent quality and scalable yields. Purification steps such as crystallization or chromatographic techniques (e.g., silica gel column chromatography) are applied to isolate the pure dihydrochloride salt form.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Piperazine ring formation | Ethylenediamine + 1,2-dichloroethane + base | Typically aqueous or organic solvents | Mild heating | High | Basic conditions favor ring closure; reaction monitored for completion |

| Aminomethylation/Reductive amination | 1-piperazinecarboxaldehyde + ammonia + reducing agent (e.g., NaBH4) | Ethanol or methanol | Room temp or reflux | Moderate to high | Mild conditions prevent over-reduction; solvent choice affects solubility and yield |

| Purification | Crystallization or chromatography | Various | Ambient | Purity > 98% | Ensures removal of impurities and isolation of dihydrochloride salt |

Representative Experimental Procedure

A typical laboratory synthesis may proceed as follows:

- Dissolve 1-piperazinecarboxaldehyde in ethanol.

- Add an aqueous solution of ammonia under stirring.

- Introduce a reducing agent such as sodium borohydride slowly to the reaction mixture at room temperature.

- Stir for several hours until completion (monitored by TLC or HPLC).

- Concentrate the reaction mixture and isolate the product by crystallization from ethanol.

- Convert the free base to dihydrochloride salt by treatment with hydrochloric acid in anhydrous ether or ethanol.

- Dry under vacuum to obtain the pure 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride.

Chemical Reaction Analysis

Types of Reactions Involved

- Nucleophilic substitution : For ring formation and substitution on the piperazine nitrogen.

- Reductive amination : Conversion of aldehyde to amino group.

- Salt formation : Protonation with HCl to form the dihydrochloride salt.

Common Reagents and Conditions

| Reaction Type | Reagents/Conditions | Purpose |

|---|---|---|

| Piperazine formation | Ethylenediamine, dihalide, base | Cyclization to piperazine ring |

| Reductive amination | Ammonia, NaBH4 or other mild reducing agent | Amino group introduction |

| Salt formation | HCl in anhydrous solvent | Formation of dihydrochloride salt |

Purification and Characterization Techniques

- Chromatography : Silica gel column chromatography using dichloromethane/methanol mixtures (e.g., 20:1) is effective for purifying intermediates and final products.

- Crystallization : Common for isolating the dihydrochloride salt with high purity.

- Spectroscopic validation : NMR (H/C), mass spectrometry, and elemental analysis confirm structural integrity.

- X-ray crystallography : Used for definitive structural confirmation and stereochemical analysis.

Data Table: Example from Related Piperazine Derivative Synthesis

Research Findings and Optimization Notes

- Reaction yields and purity are highly dependent on solvent choice, reaction time, temperature, and stoichiometry control.

- Extended reflux times (6–24 hours) can improve conversion but may increase side products, requiring careful monitoring.

- Continuous flow reactors in industrial setups provide enhanced control over reaction parameters, improving reproducibility and scalability.

- Structural validation through advanced techniques (X-ray crystallography, NMR) is critical to confirm the absence of isomeric or tautomeric impurities.

- Safety protocols recommend handling under inert atmosphere and storage at low temperatures (2–8°C) to prevent hydrolysis and degradation.

化学反应分析

Nucleophilic Substitution

The piperazine nitrogen atoms participate in nucleophilic substitution reactions due to their lone electron pairs. Common reactions include:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Forms amide derivatives when treated with acyl chlorides (e.g., acetyl chloride).

Example :

Oxidation and Reduction

-

Oxidation : The primary alcohol (from propanone reduction) oxidizes to a ketone using KMnO₄ in acidic conditions.

-

Reduction : The ketone group can be reduced to a secondary alcohol with NaBH₄ or LiAlH₄ .

Acid-Base Reactions

The compound forms salts (e.g., dihydrochloride) due to protonation of the piperazine amines, enhancing water solubility .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ .

-

pH Sensitivity : Stable in acidic conditions (pH 2–4) but hydrolyzes in basic media (pH >9).

Structural Insights

The dihydrochloride salt (Fig. 1) enhances solubility, while the amino and ketone groups provide dual reactivity sites.

Fig. 1 :

Key features:

-

Piperazine ring (basic amines)

-

Propanone backbone (electrophilic ketone)

-

Amino group (nucleophilic −NH₂)

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C7H17Cl2N3O

- Molecular Weight : 230.13 g/mol

- CAS Number : 1258639-36-9

The compound features a piperazine ring, which is known for its versatility in drug design, and an amino group that contributes to its reactivity and biological interactions.

Medicinal Chemistry

3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride serves as a significant building block in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in multiple chemical reactions, including:

- Acylation : Useful for introducing acyl groups to enhance pharmacological properties.

- Alkylation : Facilitates the formation of more complex molecules.

- Reductive Amination : Enables the synthesis of amines, which are crucial for drug development.

These reactions make it a valuable intermediate in creating novel therapeutic agents targeting various diseases.

Biological Research

The compound has been utilized in biological studies to explore its effects on cellular processes. Notable applications include:

- Neuropharmacology : Research indicates that it may exhibit anticonvulsant properties, making it a candidate for epilepsy treatment. Studies have shown that it can protect against seizures in animal models, suggesting potential efficacy in human applications .

- Pain Management : Preliminary investigations suggest analgesic properties through modulation of pain pathways involving TRPV1 receptors, which could position it as a therapeutic option for chronic pain conditions .

Drug Discovery

In drug discovery contexts, this compound is explored for its interactions with various biological targets:

- Receptor Binding : The piperazine moiety allows for specific interactions with neurotransmitter receptors, influencing neuronal excitability and neurotransmission .

- Neuroprotective Effects : Its potential neuroprotective capabilities are attributed to interactions with voltage-gated sodium and calcium channels, essential for maintaining neuronal health during pathological conditions .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of related compounds and their implications:

作用机制

The mechanism of action of 3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

相似化合物的比较

Key Observations:

- Lipophilicity vs. Solubility : The isopropyl derivative (C₁₀H₂₁Cl₂N₃O) exhibits increased lipophilicity, favoring membrane permeability, while the hydroxyethyl analog (C₉H₁₉Cl₂N₃O₂) prioritizes aqueous solubility via polar groups .

- Stability and Commercial Viability : The discontinuation of the parent compound contrasts with active derivatives like the isopropyl variant, suggesting that substituents may mitigate stability issues .

Commercial and Research Status

- The parent compound’s discontinuation underscores challenges in scalability or stability, whereas derivatives remain investigational or niche .

- Salt forms (e.g., dihydrochloride) are common across analogs, mirroring strategies seen in drugs like levocetirizine dihydrochloride to optimize solubility .

生物活性

3-Amino-1-(piperazin-1-yl)propan-1-one dihydrochloride is a synthetic organic compound notable for its structural features, which include an amino group, a piperazine ring, and a propanone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₄Cl₂N₂O, with a molecular weight of approximately 283.8 g/mol. The presence of the piperazine ring is significant as it is often associated with various biological activities, particularly in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The amino group may participate in hydrogen bonding and nucleophilic reactions, enhancing the compound's interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidepressant Potential : Due to its ability to interact with neurotransmitter receptors, this compound may have applications in treating psychiatric disorders.

- Anesthetizing Activity : Certain derivatives of this compound have been evaluated for anesthetic properties, suggesting a potential role in pain management.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antidepressant | Investigated for potential use in treating mood disorders through receptor modulation. | |

| Anesthetizing | Evaluated for anesthetic properties in synthesized compounds. | |

| Interaction Studies | Explored interactions with various enzymes and receptors, indicating broad pharmacological potential. |

Case Study: Interaction with Receptors

In a study examining the interactions of similar piperazine-containing compounds, it was found that they could effectively block certain receptor activities at low concentrations, demonstrating their potential as therapeutic agents for receptor-mediated conditions .

Synthesis and Applications

The synthesis of this compound typically involves multi-step chemical reactions that result in high yields. Its applications extend beyond pharmacology into fields such as material science and chemical processes due to its versatile chemical structure.

常见问题

Q. Q1. What are the standard synthetic routes for 3-amino-1-(piperazin-1-yl)propan-1-one dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions between a ketone precursor (e.g., 3-aminopropan-1-one) and piperazine derivatives. Key steps include:

- Catalyst selection : Acidic or basic conditions (e.g., HCl or K₂CO₃) to facilitate proton transfer.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while aqueous workup ensures dihydrochloride salt formation .

- Temperature control : Reactions often proceed at reflux (80–100°C) to overcome activation barriers.

Yield and purity depend on stoichiometric ratios (excess piperazine improves conversion) and post-synthetic purification (e.g., recrystallization or column chromatography).

Q. Q2. How can crystallographic data resolve ambiguities in the protonation state of the piperazine ring in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for structure solution) provides atomic-level resolution . Key considerations:

- Hydrogen placement : Piperazine nitrogens are prone to protonation; difference Fourier maps (Fo–Fc) validate H positions.

- Disorder modeling : Flexible piperazine rings may exhibit rotational disorder, requiring multi-component refinement.

- Validation metrics : R-factor (<5%) and residual electron density (<0.5 eÅ⁻³) ensure reliability.

Contradictions between NMR (solution state) and SC-XRD (solid state) can arise due to dynamic proton exchange in solution, resolved via variable-temperature NMR .

Stability and Handling

Q. Q3. What are the critical stability parameters for long-term storage of this compound in laboratory settings?

Methodological Answer: Stability is governed by:

- Hygroscopicity : The dihydrochloride salt is hygroscopic; store under inert gas (N₂/Ar) in sealed containers with desiccants .

- Thermal degradation : TGA-DSC analysis shows decomposition onset at ~200°C; avoid prolonged exposure to >40°C.

- Light sensitivity : UV-Vis spectra indicate no chromophores, but amber vials are recommended for trace photodegradation prevention .

Q. Q4. How does the compound’s piperazine moiety influence its interaction with biological targets (e.g., neurotransmitter receptors)?

Methodological Answer: The piperazine ring acts as a hydrogen-bond acceptor and cation-π interaction mediator. Case studies:

- Dopamine D2 receptor : Docking simulations (AutoDock Vina) show piperazine nitrogen coordination with Asp114 (binding affinity ∆G = −9.2 kcal/mol) .

- Serotonin transporter : Piperazine’s conformational flexibility enables adaptation to hydrophobic binding pockets, validated via mutagenesis assays .

Contradictions in activity data (e.g., agonist vs. antagonist effects) may stem from protonation state variability (pH-dependent studies recommended) .

Analytical Method Development

Q. Q5. What HPLC-MS/MS parameters optimize quantification of this compound in biological matrices?

Methodological Answer:

Q. Q6. How can molecular dynamics (MD) simulations predict solvent effects on the compound’s conformation?

Methodological Answer:

- Force fields : Use AMBER or CHARMM with GAFF parameters for piperazine.

- Solvent models : Explicit water (TIP3P) or implicit (GBSA) to compare solvation free energy.

- Trajectory analysis : RMSD (<1.5 Å) and radius of gyration indicate stable chair conformation in water but boat-like distortions in DMSO .

Contradictions between simulation and experimental CD spectra require cross-validation with ab initio calculations (e.g., DFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。